Physicochemical Profiling & Strategic Utilization of 2-Benzyl-2,6-diazaspiro[4.5]decane
Physicochemical Profiling & Strategic Utilization of 2-Benzyl-2,6-diazaspiro[4.5]decane
This technical guide details the physicochemical properties, structural analysis, and experimental handling of 2-Benzyl-2,6-diazaspiro[4.5]decane , a specialized spirocyclic building block used in high-value medicinal chemistry campaigns.[1][2][3]
Part 1: Executive Summary & Structural Logic
In the pursuit of novel intellectual property, medicinal chemists increasingly turn to spirocyclic scaffolds to escape the "flatland" of traditional aromatic drug candidates.[1] 2-Benzyl-2,6-diazaspiro[4.5]decane represents a privileged structural motif that combines a pyrrolidine ring and a piperidine ring fused at a single quaternary carbon.[1][2][3]
Unlike simple piperazines or biphenyls, this scaffold offers inherent three-dimensionality (
Structural Vector Analysis[1][3]
-
The Core: The spiro[4.5]decane system forces the two nitrogen vectors to adopt a perpendicular orientation, allowing for precise probing of orthogonal binding pockets in enzymes (e.g., kinases) or GPCRs.
-
Position 2 (N-Benzyl): Acts as a lipophilic anchor or a temporary protecting group.[1][2][3] The nitrogen is tertiary and moderately basic.
-
Position 6 (NH): This secondary amine is adjacent to the quaternary spiro center. This "neopentyl-like" steric environment significantly reduces its nucleophilicity compared to a standard piperidine, requiring specialized coupling conditions.[1][2][3]
Part 2: Physicochemical Property Profile[1][2][3][4]
The following data aggregates experimental vendor specifications and consensus predictive models (ACD/Labs, ChemAxon) for the free base form.
| Property | Value / Range | Context & Implications |
| CAS Number | 1086395-73-4 | Specific to the 2-benzyl isomer.[1][2][3] |
| Molecular Formula | C₁₅H₂₂N₂ | MW: 230.35 g/mol . |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; often supplied as HCl salt (solid).[1][2][3] |
| pKa (N2 - Pyrrolidine) | 9.2 – 9.6 (Predicted) | Tertiary amine.[1][2] Protonated at physiological pH. |
| pKa (N6 - Piperidine) | 10.5 – 11.0 (Predicted) | Secondary amine.[1][2] Highly basic; dominates pH-solubility profile.[1][2][3] |
| LogP (Octanol/Water) | 2.1 ± 0.4 | Moderately lipophilic due to the benzyl group. |
| LogD (pH 7.4) | ~0.5 – 1.0 | Lower than LogP due to ionization of both nitrogens. |
| TPSA | 15.3 Ų | Low polar surface area suggests good BBB permeability potential. |
| H-Bond Donors | 1 | The N6-H secondary amine.[1][2][3] |
| H-Bond Acceptors | 2 | Both nitrogen atoms.[1][2][3][4][5] |
Solubility & Stability[1][3][7]
-
Aqueous Solubility: The free base is sparingly soluble in water (< 1 mg/mL) but highly soluble in organic solvents (DCM, DMSO, MeOH).[2] The dihydrochloride salt is highly water-soluble (> 50 mg/mL).[1][2][3]
-
Thermal Stability: Stable up to 80°C. Avoid prolonged heating of the free base in air due to potential N-oxidation.[1][3]
-
Reactivity: The N6 amine is stable but reacts slowly with electrophiles due to steric hindrance from the spiro center.
Part 3: Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To experimentally validate the ionization constants of the two nitrogen centers.
Materials:
-
Compound: 5 mg of 2-Benzyl-2,6-diazaspiro[4.5]decane (HCl salt preferred).[1][2][3]
-
Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water.
-
Titrant: 0.1 M KOH (standardized).[1]
-
Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).[1]
Methodology:
-
Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).
-
Blank Run: Perform a blank titration with solvent only to subtract background CO₂ interference.
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH. Add titrant in 5 µL increments, allowing electrode stabilization (drift < 0.5 mV/s) between additions.
-
Data Analysis: Plot pH vs. Volume of KOH. Look for two inflection points.[6]
-
Validation: The Bjerrum plot should confirm two distinct protonation steps.
Protocol B: Functionalization of the Sterically Hindered N6 Amine
Objective: To couple the hindered N6 amine with a carboxylic acid, overcoming the steric bulk of the spiro center.[1] Standard EDC/NHS coupling often fails here.
Materials:
-
Amine: 2-Benzyl-2,6-diazaspiro[4.5]decane (1.0 eq).[1][2][3]
-
Acid: Carboxylic acid partner (1.2 eq).
-
Coupling Agent: HATU (1.5 eq) or COMU (1.5 eq).[2]
-
Base: DIPEA (3.0 eq).
-
Solvent: Anhydrous DMF.[7]
Step-by-Step:
-
Activation: In a dried vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 eq) and stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation is crucial.
-
Amine Addition: Add the spiro-amine (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (1.0 eq).
-
Reaction: Stir at 40–50°C for 4–12 hours.
-
Why Heat? The N6 position is adjacent to the quaternary spiro carbon. Kinetic energy is required to overcome the steric barrier that prevents the amine from attacking the activated ester.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.
Part 4: Visualization of Strategic Utility
The following diagram illustrates the chemical logic of using this scaffold, highlighting the reactivity difference between the two nitrogen centers.
Figure 1: Strategic workflow for orthogonal functionalization. Note the requirement for forcing conditions at the N6 position due to steric hindrance from the spiro center.
Part 5: Handling & Safety[1][3]
-
Storage: Store the HCl salt at 2-8°C in a desiccator. The free base should be stored under nitrogen at -20°C to prevent oxidation.[1][3]
-
Safety: Treat as a standard organic amine irritant. Wear gloves and safety glasses.
-
QC Check: Before use, verify the integrity of the benzyl group via ¹H NMR (look for benzylic protons ~3.5-3.6 ppm).[1][2]
References
-
Accela ChemBio. (2024). Product Specification: 2-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1086395-73-4).[1][2][3] Accela ChemBio Catalog. [Link]
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry, 53(19), 7119-7128.[1][2] (Contextual grounding on spiro-scaffold properties).
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1][2] (Review of spirocyclic synthesis logic).
-
Morgentin, R., et al. (2008).[1] Spirocyclic piperidines as potent chemokine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 684-689.[1][2] (Application of diazaspiro scaffolds).
Sources
- 1. 53732-08-4,Methyl 3-(Hydroxymethyl)-5-nitrobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
- 3. 1086395-71-2|2-Benzyl-2,7-diazaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. benzyl monohydrazone-3-hydrazine 4-benzyl-6-phenyl: Topics by Science.gov [science.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
